1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE
Overview
Description
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring and a piperidine ring. The compound is notable for its unique structure, which combines the properties of both furan and piperidine derivatives. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE typically involves the following steps:
Formation of the Furan-2-Carboxylate Moiety: This can be achieved through the reaction of furan with a suitable carboxylating agent, such as carbon dioxide, in the presence of a catalyst.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethylpiperidine.
Coupling Reaction: The final step involves the coupling of the furan-2-carboxylate moiety with the piperidine derivative. This can be achieved through esterification reactions using reagents like benzoyl chloride and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted piperidine-furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Furan-2-Carboxylates: Compounds like methyl furan-2-carboxylate and ethyl furan-2-carboxylate.
Piperidine Derivatives: Compounds such as 2,2,6,6-tetramethylpiperidine and its derivatives.
Uniqueness
1-(BENZOYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL FURAN-2-CARBOXYLATE is unique due to its combined structural features of both furan and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(1-benzoyloxy-2,2,6,6-tetramethylpiperidin-4-yl) furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-20(2)13-16(26-19(24)17-11-8-12-25-17)14-21(3,4)22(20)27-18(23)15-9-6-5-7-10-15/h5-12,16H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEQMSZWUSDZFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=CC=C2)(C)C)OC(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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